Methylsulfamoyl chloride
Overview
Description
Methylsulfamoyl chloride is an organic compound with the molecular formula CH4ClNO2S and a molecular weight of 129.57 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfamoyl chloride can be synthesized through the reaction of methylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{CH3NH2} + \text{ClSO3H} \rightarrow \text{CH3NHSO2Cl} + \text{HCl} ] This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methylsulfamic acid using thionyl chloride or phosgene. The reactions are as follows: [ \text{CH3SO3H} + \text{SOCl2} \rightarrow \text{CH3SO2Cl} + \text{SO2} + \text{HCl} ] [ \text{CH3SO3H} + \text{COCl2} \rightarrow \text{CH3SO2Cl} + \text{CO2} + \text{HCl} ] These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form methylsulfamic acid and hydrochloric acid.
Reduction: It can be reduced to methylsulfamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides under mild conditions.
Alcohols: React to form sulfonate esters, often in the presence of a base like pyridine.
Water: Hydrolysis occurs readily in aqueous conditions.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Methylsulfamic Acid: Formed from hydrolysis.
Scientific Research Applications
Methylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drugs, particularly those involving sulfonamide groups.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylsulfamoyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the presence of the highly reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution .
Comparison with Similar Compounds
Ethylsulfamoyl Chloride: Similar in structure but with an ethyl group instead of a methyl group.
N,N-Dimethylsulfamoyl Chloride: Contains two methyl groups attached to the nitrogen atom.
Chlorosulfonyl Isocyanate: Contains both sulfonyl chloride and isocyanate functional groups.
Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis. Its methyl group provides distinct steric and electronic properties compared to its ethyl and dimethyl counterparts, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
N-methylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4ClNO2S/c1-3-6(2,4)5/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUEJRWNWVHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472720 | |
Record name | METHYLSULFAMOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10438-96-7 | |
Record name | N-Methylsulfamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10438-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | METHYLSULFAMOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Reactions between Methylsulfamoyl Chloride and Silyl Enol Ethers"?
A1: While the provided abstract doesn't offer specific details about the research findings, the title suggests that the paper investigates the reactions that occur when this compound is reacted with Silyl Enol Ethers. [] This likely involves characterizing the products formed and potentially exploring the reaction conditions that influence the reaction outcome.
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